Methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride
Description
Properties
Molecular Formula |
C8H14ClNO2 |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-7(10)8(9)4-5-2-6(8)3-5;/h5-6H,2-4,9H2,1H3;1H |
InChI Key |
PUQSZVNVTFTNCK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC2CC1C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Photochemical [2 + 2] Cycloaddition
This method, adapted from recent advances in bicyclo[2.1.1]hexane synthesis, involves:
- Step 1 : Irradiation of substituted cyclopropenes with terminal alkenes under blue light (450–470 nm) in the presence of an iridium(III) photocatalyst.
- Step 2 : Energy transfer to form a triplet diradical intermediate, followed by regioselective C–C bond formation to construct the bicyclo[2.1.1]hexane core.
- Step 3 : Functionalization of the core structure via esterification and amination. For example, methyl ester formation is achieved using SOCl₂ in methanol, while the amino group is introduced via Curtius rearrangement or direct amination.
Multi-Step Functional Group Interconversion
An alternative route involves:
- Starting Material : Bicyclo[2.1.1]hexane carboxylic acid derivatives (e.g., 2,4-methanoproline).
- Esterification : Reaction with thionyl chloride (SOCl₂) in methanol to form the methyl ester.
- Amination : Boc protection followed by deprotection or direct nitration and reduction.
- Dissolve 2-azabicyclo[2.1.1]hexane-1-carboxylic acid (100 g) in methanol.
- Add SOCl₂ (84 mL) dropwise at 0°C, then reflux for 40 minutes.
- Concentrate under reduced pressure to yield the methyl ester hydrochloride (98% purity).
Critical Data Tables
Table 1: Compound Specifications
Table 2: Comparison of Synthetic Methods
| Method | Advantages | Limitations |
|---|---|---|
| Photochemical | High regioselectivity, modular | Requires specialized equipment |
| Functional Interconversion | Scalable (>20 g batches) | Multi-step, lower atom economy |
Challenges and Optimizations
- Polymerization Risk : Low-temperature concentration (<20°C) is critical during esterification to prevent dimerization.
- Regioselectivity : Electron-deficient alkenes improve yields in photochemical routes by stabilizing radical intermediates.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .
Scientific Research Applications
Methyl 4-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride is a bicyclic compound featuring a bicyclo[2.1.1] framework, an amino group, and a carboxylate ester. It has a molecular weight of approximately 191.66 g/mol. Due to its unique structural features, this compound is investigated for its potential in pharmaceutical research and its effects on neurotransmitter systems.
Note: The query specifies to focus solely on "Methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride", however the search results provided information on "Methyl 4-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride" and "Methyl 2-aminocyclohexanecarboxylate hydrochloride".
Potential Applications
- Pharmaceutical Research Methyl 4-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride can serve as an intermediate in pharmaceutical research.
- Neurotransmitter System Effects Studies suggest that the compound may influence serotonin and dopamine pathways, which are critical for mood regulation and cognitive functions.
- Building Blocks Bicyclo[2.1.1]hexane building blocks are suitable as meta-disubstituted benzene bioisosteres .
Interactions
Interaction studies explore binding affinity and activity within biological systems to understand the compound's pharmacological profile and therapeutic potential. These studies typically explore:
- Receptor binding assays
- Enzyme inhibition studies
- Cellular activity assessments
Structural Similarities
Methyl 4-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride shares structural similarities with other compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate | Bicyclic | Different carboxylate position (1 vs 2) |
| 2-Aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride | Bicyclic | Lacks methyl ester functionality |
| Methyl (1S,4S)-2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride | Bicyclic | Specific stereochemistry at positions 1 and 4 |
Mechanism of Action
The mechanism of action of methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
Key structural differences among analogs include:
- Substituent positions (e.g., 2-amino vs. 4-amino).
- Ring heteroatoms (e.g., oxabicyclo vs. azabicyclo).
- Ester groups (methyl vs. ethyl).
- Protective groups (tert-butyl).
Table 1: Molecular Data for Comparable Compounds
Functional and Application Differences
- Substituent Position Effects: The 2-amino group in the target compound may enable distinct hydrogen-bonding interactions compared to the 4-amino analog, influencing receptor binding in drug candidates .
- Oxabicyclo vs. Azabicyclo : The 2-oxabicyclo[2.1.1]hexane derivatives (e.g., and ) exhibit increased polarity due to the oxygen atom, enhancing solubility in polar solvents. In contrast, azabicyclo analogs () introduce basic nitrogen, affecting pH-dependent reactivity .
- Protective Groups : tert-butyl esters () are commonly used to protect carboxylic acids during synthesis, offering steric protection and simplifying purification .
Biological Activity
Methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride is a bicyclic compound that has garnered attention due to its potential biological activities, particularly in neuropharmacology. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C₈H₁₃ClN₁O₂
- Molecular Weight : Approximately 191.66 g/mol
- Appearance : White to light yellow powder or crystal
- Solubility : Enhanced solubility in aqueous environments due to its hydrochloride form
The compound features a bicyclo[2.1.1] framework with an amino group and a carboxylate ester, which contributes to its reactivity and potential interactions within biological systems.
Neuropharmacological Effects
Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical for mood regulation and cognitive functions. Compounds with similar structures have been investigated for their effects on the central nervous system (CNS), indicating potential applications in treating mood disorders and cognitive impairments .
In Vitro Studies
Research into the biological activity of this compound is still emerging, with limited specific studies available. However, compounds with analogous structures have shown promise in various in vitro assays:
- Binding Affinity : Interaction studies indicate that this compound may exhibit binding to neurotransmitter receptors, suggesting a potential role as a modulator of synaptic activity.
- Pharmacodynamics : Understanding the pharmacodynamics of this compound is crucial for elucidating its therapeutic potential and side effects .
Comparative Analysis with Similar Compounds
A comparison with related compounds can provide insights into the unique properties of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate | C₈H₁₄ClN₁O₂ | Different carboxylate position; potential CNS activity |
| Methyl (1S,4S)-2-aminobicyclo[2.1.1]hexane-2-carboxylate | C₈H₁₄ClN₁O₂ | Specific stereochemistry; influences biological activity |
| Methyl 3-amino-bicyclo[2.2.1]heptane-2-carboxylate | C₈H₁₃NO₂ | Similar bicyclic structure; different amino position |
This table highlights the structural diversity among bicyclic compounds and their implications for biological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride, and what analytical methods validate its purity?
- Answer : The compound can be synthesized via cyclopropanation reactions, leveraging bicyclo[2.1.1]hexane scaffolds. Key intermediates often require carboxylation and subsequent amination. Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 254 nm) and proton nuclear magnetic resonance (¹H-NMR) to confirm structural integrity. Carbon-13 NMR (¹³C-NMR) and mass spectrometry (MS) are critical for verifying molecular weight (191.66 g/mol) and functional group placement .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Answer : Store the hydrochloride salt in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) at room temperature. Avoid exposure to moisture, as hygroscopic degradation can alter reactivity. Pre-experiment drying (e.g., vacuum desiccation) is recommended for moisture-sensitive applications .
Q. What safety protocols are essential when working with this compound?
- Answer : Use PPE (gloves, lab coat, goggles) and conduct reactions in a fume hood. In case of skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical attention if respiratory distress occurs. Toxicity data (e.g., LD50) are limited, so assume acute toxicity (H302 classification) and adhere to institutional safety guidelines .
Advanced Research Questions
Q. How can researchers resolve stereochemical challenges in synthesizing the bicyclo[2.1.1]hexane core?
- Answer : Stereocontrol is achieved through chiral auxiliaries or asymmetric catalysis. For example, enantioselective cyclopropanation using Rh(II)-carbenoid catalysts can direct stereochemistry. Post-reaction, chiral stationary phase HPLC or polarimetry quantifies enantiomeric excess (ee). Computational modeling (DFT) predicts transition states to optimize reaction conditions .
Q. What methodologies are effective for studying the compound’s stability under varying pH and temperature conditions?
- Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffered solutions (pH 1–13) at 25°C and 40°C. Monitor degradation via LC-MS.
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds. Differential scanning calorimetry (DSC) identifies phase transitions.
Data from these studies inform optimal reaction solvents (e.g., DMF for basic conditions) and storage protocols .
Q. How can researchers address discrepancies in NMR data when characterizing the bicyclo scaffold?
- Answer : Assign NMR peaks using 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals. For example, the bicyclo[2.1.1]hexane ring protons exhibit distinct coupling patterns (e.g., geminal coupling at δ 3.2–3.5 ppm). Compare experimental data with computed chemical shifts (GIAO method) to validate assignments .
Q. What strategies optimize the compound’s solubility for in vitro biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
